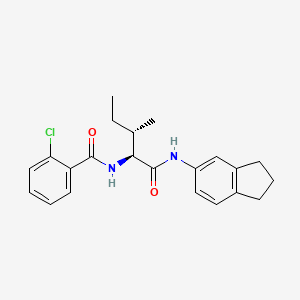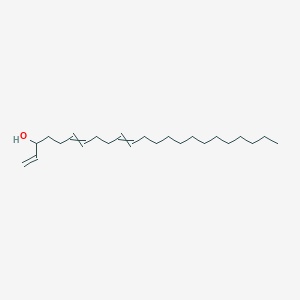
Tricosa-1,6,10-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-1,6,10-trien-3-ol is a long-chain unsaturated alcohol with three double bonds located at the 1st, 6th, and 10th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tricosa-1,6,10-trien-3-ol typically involves the use of commercially available starting materials. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene to form the desired triene structure. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or chromatography to obtain the pure compound. The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-1,6,10-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of tricosa-1,6,10-trien-3-one.
Reduction: Formation of tricosanol.
Substitution: Formation of tricosa-1,6,10-trien-3-chloride or tricosa-1,6,10-trien-3-bromide.
Applications De Recherche Scientifique
Tricosa-1,6,10-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tricosa-1,6,10-trien-3-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes, leading to cell lysis. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
Comparaison Avec Des Composés Similaires
Nerolidol: A sesquiterpene alcohol with a similar triene structure.
Farnesol: Another sesquiterpene alcohol with biological activities.
Uniqueness: Tricosa-1,6,10-trien-3-ol is unique due to its longer carbon chain and the specific positioning of its double bonds, which may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
192122-06-8 |
|---|---|
Formule moléculaire |
C23H42O |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
tricosa-1,6,10-trien-3-ol |
InChI |
InChI=1S/C23H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)4-2/h4,15-16,19-20,23-24H,2-3,5-14,17-18,21-22H2,1H3 |
Clé InChI |
XOKLVEIYJUUJJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC=CCCC=CCCC(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


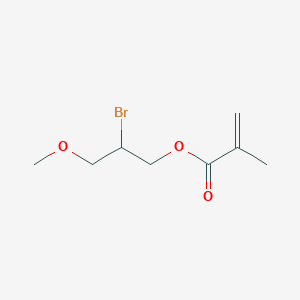
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
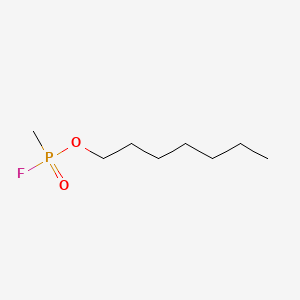
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)
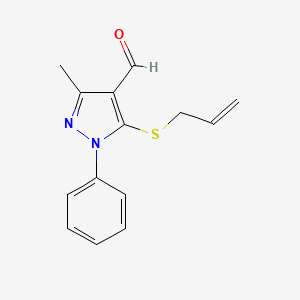
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
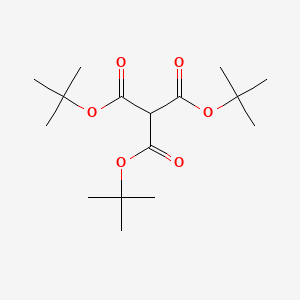

![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
